molecular formula C14H13NO4 B15238898 2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide

2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B15238898
M. Wt: 259.26 g/mol
InChI Key: WVYCCETYCLMKBS-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is an organic compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of hydroxyl groups attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-hydroxyaniline in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of multiple hydroxyl groups and the acetamide functionality, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C14H13NO4/c16-11-5-2-10(3-6-11)15-14(19)7-9-1-4-12(17)8-13(9)18/h1-6,8,16-18H,7H2,(H,15,19)

InChI Key

WVYCCETYCLMKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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